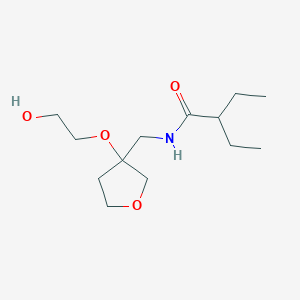
2-Amino-3-methyl-2-propan-2-ylbutanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-methyl-2-propan-2-ylbutanoic acid hydrochloride, commonly known as Leucine hydrochloride, is a non-essential amino acid that is crucial for protein synthesis in the human body. It is one of the three branched-chain amino acids (BCAAs) along with isoleucine and valine. Leucine is found in high concentrations in dietary sources such as meat, dairy, and legumes. The synthesis of leucine hydrochloride is an essential process in the production of supplements and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 2-Amino-3-hydroxyhex-4-ynoic acid, derived from Tricholomopsis rutilans, showcases the significance of amino acids in natural product chemistry, highlighting its potential in various synthesis and characterization studies. The research around its threo- and erythro-forms, involving methods like TLC, IR, NMR spectra, and catalytic hydrogenation, underscores the complexity and applicability of amino acid derivatives in organic chemistry (Niimura & Hatanaka, 1974).
Fluorescence Derivatisation
- The development of strongly fluorescent amino acid derivatives through coupling with 3-(Naphthalen-1-ylamino)propanoic acid suggests innovative applications in biological assays. The fluorescence derivatisation of amino acids opens avenues for their use in biochemical and medical research, providing tools for probing biological systems (Frade et al., 2007).
Optical Resolution and Polymorphism
- The optical resolution and study of polymorphism in amino acid hydrochloride salts, such as the work on (2RS,3SR)-2-Amino-3-chlorobutanoic acid hydrochloride, present a foundation for enantiomerically pure compounds. Such studies are crucial for the development of pharmaceuticals and chiral substances, demonstrating the role of amino acid derivatives in enhancing drug design and synthesis techniques (Shiraiwa et al., 1997).
Molecular Docking and Structural Studies
- Investigations into the structural and electronic properties of amino acid derivatives, as well as their interactions with biological targets through molecular docking studies, highlight their potential in drug discovery and design. The research on 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, for example, provides insights into the conformational behaviors of these compounds in different environments, aiding in the rational design of more effective therapeutic agents (Nitek et al., 2020).
Corrosion Inhibition
- The application of amino acid derivatives in corrosion inhibition, particularly for stainless steel in acidic environments, showcases their utility beyond biological systems. Studies on the adsorption of L-Tryptophan-derived Schiff bases and their effectiveness in preventing corrosion underscore the versatility of amino acid derivatives in industrial applications, offering new perspectives on material protection and maintenance (Vikneshvaran & Velmathi, 2017).
Eigenschaften
IUPAC Name |
2-amino-3-methyl-2-propan-2-ylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5(2)8(9,6(3)4)7(10)11;/h5-6H,9H2,1-4H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOUFWAGRAPVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-2-propan-2-ylbutanoic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2780295.png)
![Methyl 4-{4-[(3-chloropropanoyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2780296.png)
![5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2780297.png)
![5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780299.png)



![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2780305.png)
![2-(2-methoxy-4-methylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2780310.png)
![methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2780311.png)

![2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2780316.png)
![5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine](/img/structure/B2780317.png)
